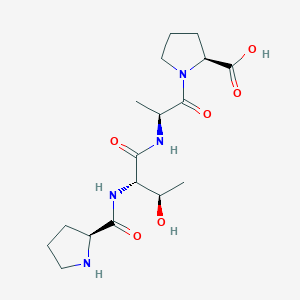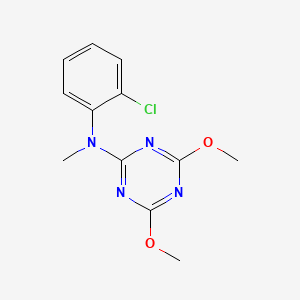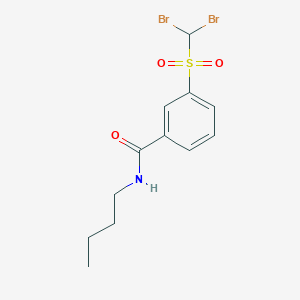
2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methylisobutylketone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, antifungal, and antibacterial activities.
Biology: The compound is studied for its role in inhibiting enzymes and modulating biological pathways.
Industry: It is used as a building block for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the benzoxazine ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives such as:
Uniqueness
What sets 2H-1,4-Benzoxazin-3-amine, 6-chloro-2-propyl-N-3-pyridinyl- apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
583024-59-3 |
|---|---|
Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
6-chloro-2-propyl-N-pyridin-3-yl-2H-1,4-benzoxazin-3-amine |
InChI |
InChI=1S/C16H16ClN3O/c1-2-4-15-16(19-12-5-3-8-18-10-12)20-13-9-11(17)6-7-14(13)21-15/h3,5-10,15H,2,4H2,1H3,(H,19,20) |
InChI Key |
RGQRFYFUUGNPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=NC2=C(O1)C=CC(=C2)Cl)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)



![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)



![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
